1-(4-Fluorophenyl)pyrrolidin-3-ol
Description
1-(4-Fluorophenyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a pyrrolidin-3-ol core substituted with a 4-fluorophenyl group at the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance binding affinity, solubility, or metabolic stability. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in derivatives like the antimalarial candidate 1-{4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-pyrimidin-2-yl}pyrrolidin-3-ol (54), which was synthesized in 57% yield and exhibits >95% purity .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 |
InChI Key |
YVWQERLJCLSNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties:
- 1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol: The amino group at the 4-position improves water solubility and enables hydrogen bonding, which may enhance target interactions compared to the non-amino-substituted fluorophenyl analog .
Crystallographic and Conformational Analysis
- Isostructural Fluorophenyl Derivatives : Compounds 4 and 5 () exhibit triclinic symmetry with planar molecular conformations, except for a perpendicularly oriented fluorophenyl group. This orientation may reduce π-π stacking interactions compared to planar analogs .
- SHELX Refinement : Structural data for fluorophenyl-pyrrolidine derivatives often rely on SHELX software, which has been critical in resolving conformational details, such as the torsion angles between the pyrrolidine and fluorophenyl moieties .
Key Research Findings and Implications
Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance stability but require balancing with polar substituents (e.g., -OH or -NH₂) to maintain solubility.
Conformational Flexibility : Perpendicular fluorophenyl orientations (as in ) may limit intermolecular interactions, affecting crystallinity and bioavailability .
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